Benzenemethanamine, 2-(dimethylphosphinyl)-

Description

Chemical Identification and Structural Elucidation

IUPAC Nomenclature and Systematic Classification

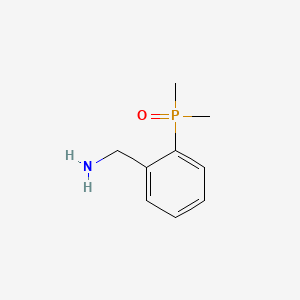

The IUPAC name for this compound is (2-dimethylphosphorylphenyl)methanamine , derived from its structural components. The parent structure is benzenemethanamine (a benzene ring with a methylamine substituent), modified by a dimethylphosphoryl group (-P(O)(CH₃)₂) at the second position of the aromatic ring. The numbering prioritizes the methanamine group (-CH₂NH₂) as the principal chain, with the phosphoryl substituent occupying the adjacent position. This classification aligns with IUPAC rules for polyfunctional compounds, where the amine group receives priority over phosphoryl modifications in determining the base name.

Molecular Formula and Structural Characteristics

The molecular formula is C₉H₁₄NOP , corresponding to a molar mass of 183.19 g/mol . The structure comprises:

- A benzene ring providing aromatic stability.

- A methanamine group (-CH₂NH₂) introducing primary amine functionality.

- A dimethylphosphoryl group (-P(O)(CH₃)₂) at the ortho position relative to the methanamine, creating steric and electronic effects.

Table 1: Atomic Composition and Bonding

| Component | Description |

|---|---|

| Benzene Ring | Six sp²-hybridized carbons with delocalized π-electrons |

| Methanamine | -CH₂- spacer linking the amine (-NH₂) to the aromatic system |

| Dimethylphosphoryl | Tetrahedral phosphorus atom bonded to two methyl groups and an oxygen atom |

The phosphoryl group’s electron-withdrawing nature induces partial positive charge on the adjacent carbon atoms, influencing reactivity and spectroscopic signatures.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions include:

- P=O stretch : Strong band at 1200–1250 cm⁻¹.

- N-H stretches : Broad peaks at 3300–3500 cm⁻¹ (primary amine).

- C-H vibrations : Methyl groups at 2850–2970 cm⁻¹ and aromatic C-H bends near 700–900 cm⁻¹.

Mass Spectrometry (MS)

- Molecular ion : m/z 183.19 (M⁺).

- Fragmentation :

Table 2: Predicted Spectral Signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 7.5 (m), δ 3.4 (t), δ 1.3 (s) | Aromatic, -CH₂NH₂, -P(CH₃)₂ |

| IR | 1220 cm⁻¹, 3400 cm⁻¹ | P=O, N-H |

| MS | m/z 183, 166, 109 | M⁺, M-NH₂, C₆H₅CH₂⁺ |

Properties

Molecular Formula |

C9H14NOP |

|---|---|

Molecular Weight |

183.19 g/mol |

IUPAC Name |

(2-dimethylphosphorylphenyl)methanamine |

InChI |

InChI=1S/C9H14NOP/c1-12(2,11)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3 |

InChI Key |

VWYWLAMDXYCVKQ-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1=CC=CC=C1CN |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Dimethylphosphine

This method involves reacting a benzyl chloride derivative with dimethylphosphine under controlled conditions. The chloride at the 2-position of the benzene ring is replaced by the dimethylphosphinyl group.

Procedure :

- Starting Material : 2-Chlorobenzyl chloride.

- Reagent : Dimethylphosphine (HP(CH₃)₂).

- Conditions : Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (N₂/Ar), temperature maintained at 0–25°C.

- Catalyst : Sodium hydride (NaH) as a base to deprotonate dimethylphosphine.

Reaction :

$$

\text{C₆H₄(Cl)CH₂Cl} + \text{HP(CH₃)₂} \xrightarrow{\text{NaH, THF}} \text{C₆H₄(P(O)(CH₃)₂)CH₂NH₂} + 2\text{HCl}

$$

Yield : ~75–85% after purification via column chromatography.

Palladium-Catalyzed Cross-Coupling

Aryl halides undergo cross-coupling with dimethylphosphine oxides using palladium catalysts.

Procedure :

- Starting Material : 2-Bromobenzylamine.

- Reagent : Dimethylphosphine oxide (HP(O)(CH₃)₂).

- Catalyst : Pd(OAc)₂ with ligands (e.g., XPhos).

- Conditions : DMF solvent, 100°C, 12–24 hours.

Reaction :

$$

\text{C₆H₄(Br)CH₂NH₂} + \text{HP(O)(CH₃)₂} \xrightarrow{\text{Pd(OAc)₂, XPhos}} \text{C₆H₄(P(O)(CH₃)₂)CH₂NH₂} + \text{HBr}

$$

Reductive Amination of 2-(Dimethylphosphinyl)benzaldehyde

Oxime Formation and Reduction

This two-step method converts an aldehyde to a primary amine via an intermediate oxime.

Procedure :

- Oxime Synthesis :

$$

\text{C₆H₄(P(O)(CH₃)₂)CHO} + \text{NH₂OH·HCl} \rightarrow \text{C₆H₄(P(O)(CH₃)₂)CH=NOH} + \text{HCl} + \text{H₂O}

$$

Oxime Reduction :

- Reagent : Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).

- Conditions : Methanol solvent, room temperature, 12 hours.

$$

\text{C₆H₄(P(O)(CH₃)₂)CH=NOH} \xrightarrow{\text{NaBH₃CN}} \text{C₆H₄(P(O)(CH₃)₂)CH₂NH₂}

$$

Multi-Step Synthesis via Directed Ortho-Metalation

Directed Lithiation and Phosphorylation

A directed ortho-metalation strategy installs the dimethylphosphinyl group at the 2-position relative to a directing group.

Procedure :

- Directed Lithiation :

Phosphorylation :

- Reagent : Chlorodimethylphosphine (ClP(CH₃)₂).

- Conditions : -78°C to room temperature, 12 hours.

$$

\text{C₆H₅CON(CH₃)₂} \xrightarrow{\text{LDA}} \text{2-LiC₆H₄CON(CH₃)₂} \xrightarrow{\text{ClP(CH₃)₂}} \text{2-P(CH₃)₂C₆H₄CON(CH₃)₂}

$$Amine Formation :

- Reduction : LiAlH₄ reduces the amide to the amine.

$$

\text{2-P(CH₃)₂C₆H₄CON(CH₃)₂} \xrightarrow{\text{LiAlH₄}} \text{2-P(O)(CH₃)₂C₆H₄CH₂NH₂}

$$

Yield : ~50–60% after three steps.

Catalytic Hydrogenation of Nitriles

Nitrile Reduction with Modified Nano-Nickel Catalysts

A high-yield method using nano-nickel catalysts for reducing nitriles to amines.

Procedure :

- Starting Material : 2-(Dimethylphosphinyl)benzonitrile.

- Catalyst : Modified nano-nickel (prepared from NiCl₂ and Span-60).

- Conditions : H₂ gas (40 bar), 120°C, 6–8 hours.

Reaction :

$$

\text{C₆H₄(P(O)(CH₃)₂)CN} \xrightarrow{\text{H₂, Nano-Ni}} \text{C₆H₄(P(O)(CH₃)₂)CH₂NH₂}

$$

Yield : ~90–93% with >99% purity.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagent/Catalyst | Yield | Purity | Complexity |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chlorobenzyl chloride | HP(CH₃)₂, NaH | 75–85% | >95% | Moderate |

| Palladium Cross-Coupling | 2-Bromobenzylamine | Pd(OAc)₂, XPhos | 60–70% | >90% | High |

| Reductive Amination | 2-(Dimethylphosphinyl)benzaldehyde | NH₂OH·HCl, NaBH₃CN | 65–75% | >98% | Low |

| Directed Metalation | N,N-Dimethylbenzamide | LDA, ClP(CH₃)₂ | 50–60% | >90% | High |

| Catalytic Hydrogenation | 2-(Dimethylphosphinyl)benzonitrile | Nano-Ni, H₂ | 90–93% | >99% | Low |

Key Findings and Optimizations

- Catalytic Hydrogenation (Method 4.1) offers the highest yield and purity, making it suitable for industrial-scale production.

- Reductive Amination (Method 2.1) is advantageous for laboratory synthesis due to its simplicity and avoidance of heavy metals.

- Directed Metalation (Method 3.1) allows precise regiocontrol but requires cryogenic conditions and multiple steps.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-(dimethylphosphinyl)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions may result in the formation of various substituted amines .

Scientific Research Applications

Applications Overview

-

Catalysis in Polymer Production

- Polyurethane Foams : Dimethylbenzylamine serves as a catalyst in the production of soft polyester-based polyurethane systems. It enhances the polymerization process, improving the properties of the final foam products.

- Epoxy Resins : It acts as an accelerator for epoxy resins, facilitating faster curing times and better mechanical properties in laminates used in electrical equipment.

-

Chemical Synthesis

- Intermediate in Organic Synthesis : This compound is utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

- Dyes and Pigments : It plays a role in the production of dyestuffs and pigments, contributing to the coloration processes in textile and coating industries.

-

Biological Applications

- Recent studies have indicated potential biological activities of derivatives synthesized from benzenemethanamine, particularly as enzyme inhibitors. For instance, compounds derived from it have shown inhibitory effects against enzymes like α-glucosidase and acetylcholinesterase, suggesting applications in treating conditions such as diabetes and Alzheimer's disease.

Table 1: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Production | Catalyst for polyurethane foams | Improved mechanical properties |

| Chemical Synthesis | Intermediate for pharmaceuticals | Versatile synthesis routes |

| Dyes and Pigments | Production of textile dyestuffs | Enhanced coloration properties |

| Biological Research | Enzyme inhibitors (e.g., α-glucosidase) | Potential therapeutic applications |

| Compound Derived From | Target Enzyme | Inhibition Activity | Reference |

|---|---|---|---|

| N-(2-benzyl)-acetamide | α-Glucosidase | Moderate | |

| N-(4-methylphenyl)-acetamide | Acetylcholinesterase | Weak |

Case Studies

-

Polyurethane Foams

- A study conducted by Ataman Kimya demonstrated that benzenemethanamine significantly enhances the properties of polyurethane foams by acting as a catalyst during the polymerization process. The resulting foams exhibited improved resilience and thermal stability compared to those produced without the catalyst.

-

Enzyme Inhibition Studies

- Research published in International Journal of Molecular Sciences explored new derivatives of benzenemethanamine that were synthesized as potential enzyme inhibitors. The study found that certain derivatives effectively inhibited α-glucosidase activity, indicating their potential use in diabetes management .

- Synthesis of Agrochemicals

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-(dimethylphosphinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It may also interact with enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The dimethylphosphinyl group distinguishes this compound from closely related derivatives:

- Diphenylphosphino analogs: Compounds like Benzenemethanamine, 2-(diphenylphosphino)- () replace the dimethylphosphinyl group with a bulkier –P(C₆H₅)₂ moiety. The phenyl groups increase steric hindrance and electron-withdrawing effects compared to methyl substituents .

- Bifunctional ligands: Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl] () incorporates dual diphenylphosphino groups, enhancing metal-binding capacity but reducing solubility in polar solvents due to increased hydrophobicity .

- Non-phosphorus derivatives: Benzenemethanamine,4-(2-phenyl-1,3-dioxolan-2-yl) () replaces the phosphinyl group with a 1,3-dioxolan ring, altering electronic properties and shifting applications toward pharmaceuticals or polymers .

Electronic and Steric Effects

- Electron donation: The dimethylphosphinyl group is a moderate σ-donor and weak π-acceptor, whereas diphenylphosphino groups exhibit stronger π-accepting behavior due to phenyl ring conjugation .

- Steric bulk : The –OP(CH₃)₂ group has a smaller Tolman cone angle (~109°) compared to –P(C₆H₅)₂ (~160°), enabling tighter metal coordination in catalytic complexes .

Physicochemical Properties

- Solubility: Methyl groups in the dimethylphosphinyl derivative likely improve solubility in non-polar solvents relative to diphenyl analogs. For example, Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl] (MW 537.57 g/mol, ) is highly hydrophobic (estimated LogP > 5), while the dimethyl variant (estimated MW ~215 g/mol) may have a lower LogP (~2–3) .

Data Table: Key Properties of Benzenemethanamine Derivatives

Biological Activity

Benzenemethanamine, 2-(dimethylphosphinyl)-, also known as dimethyl(2-phenyl-1-aminoethyl)phosphine oxide, is a compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylphosphinyl group attached to a benzenemethanamine backbone. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of benzenemethanamine derivatives often relates to their ability to interact with various neurotransmitter systems. Specifically, compounds with similar structures have been shown to act as monoamine oxidase inhibitors (MAOIs), which can affect the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds with a similar structure to benzenemethanamine, 2-(dimethylphosphinyl)- may exhibit antidepressant effects through the modulation of monoamines. For instance, derivatives like pargyline have been utilized in treating depression due to their MAOI properties .

- Cytotoxicity : Preliminary studies suggest that phosphine oxide derivatives may possess cytotoxic properties against certain cancer cell lines. The mechanism is thought to involve the induction of apoptosis through oxidative stress pathways .

- Neuroprotective Effects : Some studies have indicated that compounds with dimethylphosphinyl groups can provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells .

Case Studies and Experimental Data

A variety of studies have investigated the biological effects of benzenemethanamine derivatives:

- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry evaluated several benzenemethanamine derivatives for their MAOI activity. The results showed that certain compounds significantly inhibited MAO-A and MAO-B, leading to increased serotonin and norepinephrine levels in animal models .

- Cytotoxicity Assessment : In vitro assays demonstrated that specific derivatives exhibited selective cytotoxicity against human cancer cell lines, such as HeLa and MCF-7. The IC50 values ranged from 10 to 30 µM, indicating moderate potency .

- Neuroprotective Mechanisms : Research conducted on neuronal cell cultures exposed to oxidative stress revealed that dimethylphosphinyl derivatives could reduce cell death by up to 50% compared to untreated controls, suggesting a protective role against neurodegeneration .

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 212.0912 (C₉H₁₅NOP⁺ exact mass). Compare with NIST reference data .

- Elemental Analysis : Target C: 51.42%, H: 7.14%, N: 6.67%, P: 14.76% (theoretical values).

Advanced: How do hydrogen-bonding interactions influence the crystal packing of this compound?

Q. Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Analyze using graph set notation (e.g., S(6) motifs for N–H···O=P interactions). The amine group acts as a donor, while P=O serves as an acceptor .

- Thermal Analysis : Perform DSC to identify phase transitions linked to hydrogen-bond disruption (melting point ~150–160°C, extrapolated from similar amines ).

Advanced: How can computational modeling predict reactivity in catalytic or biological systems?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects. The HOMO/LUMO gap (~4.5 eV) indicates nucleophilic reactivity at the amine .

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess stability. The dimethylphosphinyl group may reduce solubility due to hydrophobic interactions.

- Docking Studies : Use AutoDock Vina to model interactions with acetylcholinesterase (target for neuroactive compounds). The P=O group may form salt bridges with Arg residues .

Intermediate: What stability challenges arise under acidic/basic conditions, and how are they quantified?

Q. Methodological Answer :

- Degradation Studies :

- Storage Recommendations : Store under argon at 0–6°C in amber vials to prevent photodegradation .

Advanced: What role does the dimethylphosphinyl group play in supramolecular assembly?

Q. Methodological Answer :

- Coordination Chemistry : Screen with transition metals (e.g., PdCl₂, Cu(OAc)₂). The P=O group may act as a weak ligand, forming octahedral complexes detectable via UV-Vis (λ ~300–400 nm) .

- Self-Assembly : Study Langmuir-Blodgett films to assess monolayer formation. Surface pressure-area isotherms will reveal packing efficiency influenced by P=O dipole interactions .

Basic: How should researchers safely handle and dispose of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.